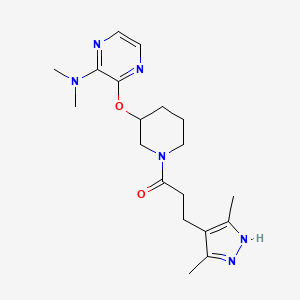![molecular formula C17H15N3O4S2 B3009096 N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-27-7](/img/structure/B3009096.png)
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Agents : Sulfonamide derivatives, including those similar to the queried compound, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For example, certain sulfonamides showed higher antiproliferative activity compared to doxorubicin in studies on human breast cancer cell lines (Bashandy et al., 2014).
Antimicrobial Activity : Some novel heterocycles based on sulfonamide moieties, which are structurally related to the compound , have been synthesized and tested for their antimicrobial activity. These studies have been conducted to develop new antibacterial agents (El‐Emary et al., 2002).
Radiosensitizing Agents : Novel benzene-sulfonamides, structurally related to the compound, have been investigated for their cytotoxic activity and potential as radiosensitizing agents in cancer treatment. These compounds have shown significant activity against breast cancer cell lines and enhanced cell killing when combined with gamma radiation (Ghorab et al., 2012).
Electronic Effects in Self-Assembled Complexes : Research into the electronic effects of electron-withdrawing sulfonamide groups, as seen in the queried compound, has been conducted. This research focuses on their role in optically and magnetically active self-assembled heterodimetallic complexes (Edder et al., 2000).
Development of Hybrid Compounds : Sulfonamides are a crucial class of drugs with various pharmacological properties. Studies have been conducted on designing and developing two-component sulfonamide hybrids, which incorporate structures similar to the queried compound, demonstrating their biological activity (Ghomashi et al., 2022).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, safety and hazards should be considered. Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,14-3-4-15-16(8-14)24-7-6-23-15)19-10-13-11-25-17(20-13)12-2-1-5-18-9-12/h1-5,8-9,11,19H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFASSXKWVVUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)
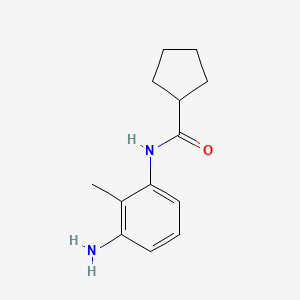
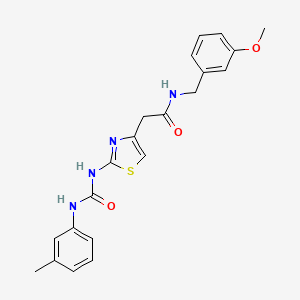
![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)
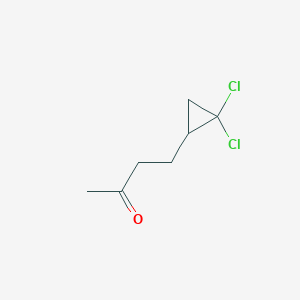
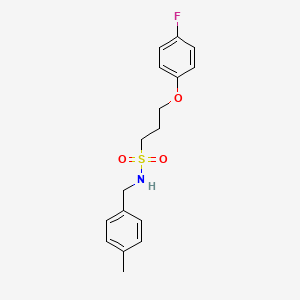
![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

